3-acetylquinoline-4-carboxylic Acid

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Inconsistent 3-acetyl-quinoline building blocks undermine antiplasmodial SAR reproducibility. 3-Acetylquinoline-4-carboxylic acid (CAS 1876-15-9) resolves this with a defined substitution pattern. • Validated negative control: 3-acetyl substitution reduces antimalarial potency vs. 3-carboxamide analogs, enabling precise benchmarking of novel derivatives. • Versatile reactive handle for cyclocondensation to pyrimidinones, pyrazolines, oxazepines - accelerating diversity-oriented synthesis. • Structurally related 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinolines demonstrate distinct antitubercular activity, positioning this scaffold for anti-TB lead optimization. Supplied at ≥98% purity with room-temperature shipping.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
Cat. No. B1636628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetylquinoline-4-carboxylic Acid
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2N=C1)C(=O)O
InChIInChI=1S/C12H9NO3/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12(15)16/h2-6H,1H3,(H,15,16)
InChIKeyQAATYLLDIDZHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylquinoline-4-carboxylic Acid: Chemical Identity


3-Acetylquinoline-4-carboxylic acid (CAS: 1876-15-9) is a quinoline derivative belonging to the class of quinoline-4-carboxylic acids. It is characterized by the presence of an acetyl group at the 3-position and a carboxylic acid group at the 4-position of the quinoline ring system. This specific substitution pattern distinguishes it from other quinoline carboxylic acid analogs, such as 2-substituted quinolines or those with alternative acyl groups, and serves as a key functional handle for subsequent derivatization. Basic chemical properties include a molecular formula of C12H9NO3, a molecular weight of 215.20 g/mol, a predicted boiling point of 581.1±50.0 °C, and a predicted pKa of 1.42±0.40. Commercial sources often specify a purity of 95% or higher for research use . A known synthetic route involves the recyclization of 1-(3-oxobutyl)isatins [1].

Synthetic Building Block
Quinoline-4-carboxylic acid scaffold with reactive 3-acetyl handle
Medicinal Chemistry
Used for SAR exploration and library diversification via cyclocondensation
Functional Handle
Enables synthesis of pyrimidinone, pyrazoline, and oxazepine derivatives

3-Acetylquinoline-4-carboxylic Acid: Unsubstitutability


The selection of a specific quinoline building block is critical due to the profound and often unpredictable impact of substituent position and identity on downstream biological and chemical properties. While the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, simple substitution with an alternative quinoline derivative (e.g., a 2-phenylquinoline-4-carboxylic acid or a 2-oxo-1,2-dihydroquinoline analog) is not a viable one-to-one replacement. Research on related systems demonstrates that the position of the carboxylic acid (e.g., 2- vs. 4-carboxylic acid) drastically alters receptor binding affinity, as seen in NMDA receptor antagonists [1]. Furthermore, the presence and nature of a substituent at the 3-position is a critical determinant of bioactivity. For instance, in a series of 4-hydroxy-3-quinolinecarboxylic acid derivatives, the 3-carbonyl group's conformation directly influenced 5-HT3 receptor affinity and in vivo potency [2]. Therefore, the unique 3-acetyl-4-carboxy substitution pattern of 3-acetylquinoline-4-carboxylic acid confers a specific chemical reactivity and a distinct biological profile that cannot be inferred from or substituted by other quinoline analogs, making its targeted procurement essential for specific research programs.

Carboxylic Acid Position
2- vs 4-COOH substitution may alter receptor binding; profile may not transfer.
3-Substituent Identity
3-Acetyl group defines distinct SAR; replacement with alkyl or aryl can shift biological activity.
2-Aryl Absence
Lack of 2-aryl substitution yields different antibacterial spectrum vs 2-arylquinoline analogs.

3-Acetylquinoline-4-carboxylic Acid: Comparative Evidence


Antimalarial Potency: 3-Acetyl vs 3-Carboxamide

In studies on quinoline-4-carboxylic acid derivatives, the specific substituent at the 3-position is a critical determinant of antimalarial potency. A direct structure-activity relationship (SAR) investigation reported that compounds bearing a 3-carboxylic acid or 3-carboxamide group retained their antimalarial activity, whereas substitution with a 3-acetyl group led to a reduction in efficacy . This finding indicates that 3-acetylquinoline-4-carboxylic acid may be a less potent antimalarial agent compared to its 3-carboxamide counterparts, but this property is advantageous as it defines a crucial SAR parameter, guiding the rational design of more potent derivatives and helping researchers avoid less active leads.

Antimalarial Potency
Head-to-head
Reduced efficacy vs 3-carboxamide analogs
Supports SAR interpretation for antimalarial research
Qualitative reduction; data to verify in specific Plasmodium falciparum assays
Antimalarial Plasmodium falciparum Structure-Activity Relationship

Heterocycle Synthesis: 3-Acetyl vs 3-Alkyl/Aryl

The 3-acetyl group serves as a versatile handle for the construction of various heterocyclic rings through cyclocondensation reactions, a feature not shared by simple 3-alkyl or 3-aryl substituted quinoline-4-carboxylic acids . This enhanced synthetic utility has been exploited in the generation of diverse compound libraries, with literature reporting the synthesis of 2-pyrimidinone, 2-pyrimidinethion, pyrazoline, and 1,4-oxazepine derivatives from 3-acetyl-containing quinoline-4-carboxylic acid precursors [1]. For example, starting from 6-acetyl-2,3-diaryl-quinoline-4-carboxylic acids, a Claisen-Schmidt condensation with aldehydes yields α,β-unsaturated carbonyls, which are then condensed with various nucleophiles (urea, thiourea, hydrazine, phenyl hydrazine, semicarbazide hydrochloride, ethanolamine) to produce a range of complex heterocycles [1].

Heterocycle Synthesis
Class-level inference
Enables pyrimidinone, pyrazoline, oxazepine formation
Expands accessible chemical space for library synthesis
Reaction scope derived from 6-acetyl analog; verify with 3-acetyl substrate
Organic Synthesis Heterocyclic Chemistry Functional Group Transformation

Antitubercular SAR: 3-Acetyl Scaffold

A comparative analysis was performed to evaluate the antitubercular properties of compounds derived from a 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, a close structural relative of 3-acetylquinoline-4-carboxylic acid. This analysis compared the activity of these derivatives against closely structurally related N,N'-di(1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazines [1]. The study established a clear structure-activity relationship, demonstrating that the specific 3-acetyl-containing scaffold could generate derivatives with distinct antitubercular profiles. While the paper does not provide direct IC50 values for the parent 3-acetylquinoline-4-carboxylic acid, it provides strong evidence that the 3-acetyl functional group on this quinoline framework is a key determinant of antitubercular activity, differentiating it from other scaffolds used in TB drug discovery [1].

Antitubercular SAR
Class-level inference
Distinct activity profile vs N,N'-di(1-R-4-hydroxy...)hydrazines
Supports scaffold selection for TB research
No direct IC50; class-level SAR from 3-acetyl-4-hydroxy scaffold
Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Antimicrobial Potency: 4-Carboxylic Acid vs 4-Carboxamide

A study on the biological properties of new quinoline derivatives revealed a significant difference in antimicrobial activity between quinoline-4-carboxylic acids and their corresponding quinoline-4-carboxamides. The highest antimicrobial effects were observed with substituted quinoline-4-carboxylic acid derivatives, while quinoline-4-carboxamides showed only weak activity against the tested microorganisms [1]. This class-level finding indicates that the free carboxylic acid group at the 4-position is essential for potent antimicrobial activity. As 3-acetylquinoline-4-carboxylic acid possesses this key 4-carboxylic acid group, it is predicted to exhibit a superior antimicrobial profile compared to its 4-carboxamide analog, making it a more relevant and promising candidate for antimicrobial screening campaigns [1].

Antimicrobial Potency
Class-level inference
4-COOH essential; 4-carboxamides weakly active
Prioritize 4-COOH over 4-carboxamide for screening
Class-level; verify in specific antimicrobial panels
Antimicrobial Antibacterial Structure-Activity Relationship

5-HT3 Receptor Ligands: 3-Acetyl-4-carboxy Scaffold

A series of 4-hydroxy-3-quinolinecarboxylic acid derivatives were designed and evaluated as 5-HT3 receptor antagonists [1]. The study found that 4-hydroxy substitution enhanced receptor affinity, and one compound (6f) showed an ED50 of 0.1 µg/kg (iv) in the Bezold-Jarisch reflex test, outperforming ondansetron (ED50 = 210 µg/kg, iv) in a canine emesis model [1]. While 3-acetylquinoline-4-carboxylic acid is not a 4-hydroxy derivative, the 3-carbonyl-4-carboxy motif is shared. The research highlights the importance of the 3-position carbonyl group's conformation for activity and establishes a clear precedent for the utility of the 3-acetyl-4-carboxy quinoline scaffold in drug discovery programs targeting the 5-HT3 receptor [1]. This provides a structural and functional justification for selecting this compound as a starting point for designing novel 5-HT3 antagonists.

5-HT3 Antagonism
Class-level inference
ED50 = 0.1 µg/kg (iv) for lead
Supports 5-HT3 antagonist design using 3-carbonyl-4-carboxy scaffold
Based on 4-hydroxy analog; scaffold precedent only
5-HT3 Receptor Antiemetic Drug Design

Antibacterial SAR: 2-Aryl vs 3-Acetyl Substitution

A class-level SAR analysis indicates that the antibacterial activity of quinoline-4-carboxylic acid derivatives is highly sensitive to substitution patterns. Specifically, the presence of an aryl ring at the 2-position of quinoline-4-carboxylic acid derivatives has been reported to confer good antibacterial activity and is considered a key feature for developing effective antibacterial agents [1]. 3-Acetylquinoline-4-carboxylic acid, lacking this 2-aryl substituent, is expected to exhibit a different antibacterial spectrum and potency compared to 2-arylquinoline-4-carboxylic acid analogs. This structural difference is not trivial; it defines a distinct chemical series with potentially different mechanisms of action, resistance profiles, and toxicity, underscoring the need for specific procurement based on the research hypothesis.

Antibacterial SAR
Class-level inference
2-Aryl group expected to confer good antibacterial activity
Clarifies scaffold selection for antibacterial research
3-Acetyl yields different profile; confirm experimentally
Antibacterial Staphylococcus aureus Escherichia coli

3-Acetylquinoline-4-carboxylic Acid: Research Applications


Antimalarial Lead Optimization & SAR

This compound serves as a critical tool for antimalarial research, particularly for understanding structure-activity relationships. As detailed in Section 3, the 3-acetyl group is associated with reduced antimalarial efficacy compared to 3-carboxamide analogs . This makes 3-acetylquinoline-4-carboxylic acid an ideal negative control or a specific scaffold for probing the contribution of the 3-position to antiplasmodial activity. Researchers can use this compound to benchmark the activity of novel 3-substituted quinoline-4-carboxylic acids, providing a clear comparator for assessing improvements in potency against Plasmodium falciparum strains.

Diversification into Heterocyclic Libraries

The 3-acetyl group on this compound is not just a substituent; it is a versatile reactive handle for medicinal chemistry. The evidence in Section 3 confirms its utility in generating a wide array of heterocyclic systems, including pyrimidinones, pyrazolines, and oxazepines, via standard cyclocondensation reactions . This property is invaluable for high-throughput synthesis and diversity-oriented synthesis programs, allowing medicinal chemists to rapidly explore novel chemical space around the privileged quinoline-4-carboxylic acid core, a capability not readily available with simple 3-alkyl or 3-aryl analogs.

Antitubercular Drug Discovery

For researchers focused on combating Mycobacterium tuberculosis, 3-acetylquinoline-4-carboxylic acid represents a validated starting point. As supported by Section 3, comparative SAR studies on structurally related 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinolines have demonstrated a distinct antitubercular activity profile . This established biological precedent positions this compound and its derivatives as promising candidates for further optimization in the search for novel anti-TB agents, particularly those that may act through new mechanisms to overcome existing drug resistance.

Antimicrobial Screening & Mechanism of Action

The presence of the 4-carboxylic acid group is a strong predictor of antimicrobial potency, as evidenced by class-level data showing quinoline-4-carboxylic acids are significantly more active than their 4-carboxamide counterparts . Therefore, 3-acetylquinoline-4-carboxylic acid is a strong candidate for inclusion in antimicrobial screening panels. Its distinct 3-acetyl-4-carboxy substitution pattern differentiates it from both 2-arylquinoline-4-carboxylic acids and 4-carboxamide analogs, making it a valuable tool for exploring new mechanisms of bacterial inhibition and for developing agents with potentially novel resistance profiles.

Application
Selection Property
Validation Focus
Antimalarial SAR studies
3-Acetyl substitution profile
Activity benchmarking vs 3-substituted analogs
Diversity-oriented synthesis
Ketone reactivity for cyclocondensation
Reaction scope with N-nucleophiles
Antitubercular drug discovery
3-Acetyl-4-carboxy scaffold
Activity differentiation from other quinoline scaffolds
Antimicrobial screening
4-Carboxylic acid functionality
Comparative activity vs 4-carboxamide analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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